molecular formula C5HCl3O2 B13815529 3,4-Dichlorofuran-2-carbonyl chloride CAS No. 62366-43-2

3,4-Dichlorofuran-2-carbonyl chloride

Cat. No.: B13815529
CAS No.: 62366-43-2
M. Wt: 199.41 g/mol
InChI Key: LDHRXRONPLXAHS-UHFFFAOYSA-N
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Description

3,4-Dichlorofuran-2-carbonyl chloride: is an organic compound with the molecular formula C5HCl3O2. It is a derivative of furan, a heterocyclic compound, and contains two chlorine atoms at the 3 and 4 positions, as well as a carbonyl chloride group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorofuran-2-carbonyl chloride typically involves the chlorination of furan derivatives. One common method is the reaction of furan with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 3 and 4 positions. The resulting 3,4-dichlorofuran is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group at the 2 position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorofuran-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-Dichlorofuran-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

  • 3,4-Dichlorofuran-2-carboxylic acid
  • 3,4-Dichlorofuran-2,5-dicarbaldehyde
  • 4-Chloro-5-(dichloromethyl)furan-2,3-dione
  • 5-Formyl-2-furancarboxylic acid

Comparison: 3,4-Dichlorofuran-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical reactions. Compared to its analogs, such as 3,4-dichlorofuran-2-carboxylic acid, it is more reactive and can participate in a wider range of nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

62366-43-2

Molecular Formula

C5HCl3O2

Molecular Weight

199.41 g/mol

IUPAC Name

3,4-dichlorofuran-2-carbonyl chloride

InChI

InChI=1S/C5HCl3O2/c6-2-1-10-4(3(2)7)5(8)9/h1H

InChI Key

LDHRXRONPLXAHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(O1)C(=O)Cl)Cl)Cl

Origin of Product

United States

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